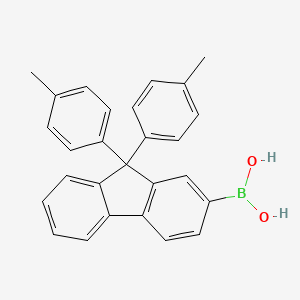

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid

Description

Properties

IUPAC Name |

[9,9-bis(4-methylphenyl)fluoren-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BO2/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28(29)30)17-26(24)27/h3-17,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGCGOMFCOSGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856815 | |

| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193104-83-4 | |

| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid CAS number

An In-depth Technical Guide to (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: A Keystone Building Block for Advanced Organic Electronics

Abstract

This compound, identified by CAS Number 1193104-83-4, has emerged as a critical structural unit in the field of materials science and drug development.[1] Its rigid, fluorenyl core, functionalized with bulky di-p-tolyl groups at the C9 position, imparts unique physicochemical properties such as high thermal stability, excellent solubility in organic solvents, and a tendency to form amorphous, glassy films. These characteristics are highly desirable for preventing the aggregation-induced quenching of fluorescence that often plagues organic light-emitting diodes (OLEDs).[2] This guide provides an in-depth analysis of its synthesis, core reactivity in palladium-catalyzed cross-coupling reactions, and its pivotal role in the construction of high-performance organic electronic materials.

Physicochemical and Structural Properties

The defining feature of this molecule is the spiro-like arrangement of the two p-tolyl groups at the 9-position of the fluorene backbone. This sterically demanding configuration disrupts intermolecular π-π stacking, enhancing both solubility and the morphological stability of thin films derived from it. The boronic acid moiety at the C2 position serves as a versatile chemical handle for further molecular elaboration.

| Property | Value | Source |

| CAS Number | 1193104-83-4 | [1] |

| Molecular Formula | C27H23BO2 | Derived from structure |

| Molecular Weight | 386.29 g/mol | Derived from formula |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Purity | >98.0% (typically analyzed by HPLC) | [1] |

Synthesis Rationale and Protocol

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry.[3] A common and effective strategy involves a halogen-metal exchange followed by quenching with a boron electrophile. The causality behind this choice rests on the reliability of forming an organometallic intermediate from an aryl halide, which then possesses the requisite nucleophilicity to react with a trialkyl borate ester.

Proposed Synthetic Workflow

The most logical precursor is 2-bromo-9,9-di-p-tolyl-9H-fluorene. The synthesis proceeds via a two-step sequence: lithiation and subsequent borylation.

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol

Materials:

-

2-bromo-9,9-di-p-tolyl-9H-fluorene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (HCl, 2 M aqueous solution)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 2-bromo-9,9-di-p-tolyl-9H-fluorene (1.0 eq) and dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is the critical step, driven by the strong basicity of n-BuLi.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The choice of this borate ester is based on its reactivity and the steric bulk which can prevent over-addition. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir overnight.

-

Hydrolysis and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred for 1 hour.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel column chromatography to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing the complex conjugated molecules used in OLEDs and other organic electronics.[6][7] The fluorene unit can be precisely incorporated into a larger molecular architecture, acting as a blue-light emitting core or a host material for phosphorescent dopants.[8][9]

Catalytic Cycle Mechanism

The trustworthiness of the Suzuki protocol lies in its well-understood and robust catalytic cycle. Each step is a fundamental organometallic process that regenerates the active catalyst, allowing for high turnover and efficiency.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add the boronic acid, aryl bromide, base, and palladium catalyst under a nitrogen or argon atmosphere. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system. The use of a biphasic system with a phase-transfer catalyst, or a single solvent like dioxane with an aqueous base, is common. The base is essential for activating the boronic acid to facilitate the transmetalation step.[4]

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water to remove the inorganic base and salts.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to isolate the desired biaryl product.

Impact on Material Properties in Drug Development and OLEDs

The incorporation of the 9,9-di-p-tolyl-fluorene moiety via this boronic acid building block imparts several advantageous properties crucial for both pharmaceutical and materials science applications.

-

In Drug Discovery: The fluorene scaffold is present in various bioactive molecules.[10] Using this boronic acid allows for the systematic and efficient synthesis of analogues for structure-activity relationship (SAR) studies. The bulky tolyl groups can enhance metabolic stability and modulate receptor binding by providing a defined three-dimensional structure. Boronic acids themselves have gained significant traction as pharmacophores, with drugs like Bortezomib demonstrating their clinical utility.[11]

-

In OLED Technology:

-

Morphological Stability: The bulky, propeller-like arrangement of the tolyl groups prevents the planar fluorene cores from packing too closely. This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg), which is critical for the longevity of OLED devices.[2]

-

High Triplet Energy: The fluorene core possesses a wide bandgap and high triplet energy, making it an excellent host material for blue, green, and red phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.

-

Enhanced Solubility: The non-planar structure significantly improves solubility in common organic solvents, facilitating device fabrication through solution-processing techniques, which can be more cost-effective than vacuum deposition.[8]

-

Safety and Handling

Like many boronic acids, this compound should be handled with appropriate care. It is typically classified as an irritant.

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a masterfully designed building block that addresses fundamental challenges in materials science and medicinal chemistry. Its unique 3D architecture provides a powerful tool for creating materials with enhanced stability, processability, and electronic performance. The reliability of its synthesis and its versatile reactivity in Suzuki-Miyaura coupling reactions ensure its continued and expanding role in the development of next-generation OLED displays, lighting, and potentially novel therapeutic agents.

References

-

Title: Suzuki Coupling. Source: Cambridge University Press. URL: [Link]

- Title: Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. Source: Not specified.

-

Title: (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid - PubChem. Source: PubChem. URL: [Link]

-

Title: Cas 333432-28-3,9,9-Dimethyl-9H-fluoren-2-yl-boronic acid | lookchem. Source: lookchem.com. URL: [Link]

-

Title: Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Source: National Institutes of Health. URL: [Link]

- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Not specified.

-

Title: Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Source: MDPI. URL: [Link]

-

Title: Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages | Chemistry of Materials - ACS Publications. Source: ACS Publications. URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Source: MDPI. URL: [Link]

- Title: The Role of Fluorene Boronic Esters in OLED Materials. Source: Not specified.

- Title: The Role of Boronic Acids in Modern OLED Technology. Source: Not specified.

-

Title: Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - ResearchGate. Source: ResearchGate. URL: [Link]

Sources

- 1. 9,9-Di(p-tolyl)fluorene-2-boronic Acid | 1193104-83-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid AldrichCPR 333432-28-3 [sigmaaldrich.com]

An In-depth Technical Guide to (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar fluorene core, functionalized with bulky p-tolyl groups at the C9 position and a reactive boronic acid moiety, imparts unique photophysical and chemical properties. This guide provides a comprehensive overview of its molecular characteristics, detailed synthesis protocols, analytical characterization, and explores its applications as a host material in Organic Light-Emitting Diodes (OLEDs) and its potential role in drug discovery.

Core Molecular Attributes

This compound is distinguished by its unique trifunctional design: a light-emitting fluorene backbone, sterically demanding p-tolyl groups, and a versatile boronic acid functional group for synthetic elaboration.

| Property | Value | Source |

| Molecular Weight | 390.29 g/mol | [1] |

| Molecular Formula | C₂₇H₂₃BO₂ | [1] |

| CAS Number | 1193104-83-4 | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | Typically >98.0% (HPLC) | [1] |

The bulky 9,9-di-p-tolyl substitution is a key structural feature. It enhances the compound's solubility in organic solvents and, crucially, introduces significant steric hindrance. This steric bulk is instrumental in preventing intermolecular aggregation (π-stacking) in the solid state, a property that is highly desirable for maintaining high photoluminescence quantum yields in organic electronic devices.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages foundational reactions in organic chemistry. The key transformation is the borylation of a fluorene precursor, often via a Suzuki-Miyaura cross-coupling reaction.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol

Step 1: Synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene

-

To a solution of 9,9-di-p-tolyl-9H-fluorene in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) in stoichiometric amounts.

-

The reaction is typically carried out in the dark to prevent radical side reactions.

-

The mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield 2-bromo-9,9-di-p-tolyl-9H-fluorene.

Step 2: Synthesis of this compound

-

Dissolve 2-bromo-9,9-di-p-tolyl-9H-fluorene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1M HCl) and stirred for a few hours to hydrolyze the borate ester.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography or recrystallization to afford the final this compound.

Analytical Characterization

The structural integrity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the p-tolyl groups will appear as distinct doublets, and the fluorenyl protons will exhibit a characteristic pattern of multiplets. The methyl protons of the tolyl groups will present as a singlet around δ 2.3-2.5 ppm. The hydroxyl protons of the boronic acid group often appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the aromatic carbons of the fluorene and tolyl moieties, as well as the methyl carbons. The carbon atom attached to the boron will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely utilized in OLEDs due to their high photoluminescence quantum yields and excellent charge-transporting properties.[2] this compound serves as a key building block for the synthesis of high-performance host materials for blue, green, and yellow phosphorescent OLEDs.[3]

The bulky 9,9-diaryl substituents play a crucial role in enhancing the performance of these materials.[4] They prevent the close packing of the fluorene units in the solid state, which mitigates excimer formation and concentration quenching, leading to improved color purity and device efficiency.[4] The boronic acid functionality allows for the facile incorporation of this fluorene unit into larger conjugated systems via Suzuki-Miyaura cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final OLED material.[5]

Caption: Role of the boronic acid in synthesizing OLED materials via Suzuki coupling.

Potential in Drug Discovery

The incorporation of a boronic acid group into organic molecules has become an increasingly important strategy in drug design.[6] Boronic acids can form reversible covalent bonds with diols, a motif present in many biological macromolecules such as sugars and glycoproteins. This interaction can be exploited for targeted drug delivery and enzyme inhibition.

While specific studies on the biological activity of this compound are limited, the bulky and lipophilic fluorene scaffold could serve as a unique pharmacophore. The steric hindrance provided by the di-p-tolyl groups could influence the binding selectivity and pharmacokinetic properties of potential drug candidates.[7] This compound could be a valuable starting point for the synthesis of novel therapeutic agents, particularly in areas where targeting specific protein-carbohydrate interactions is desired.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a cool, dry place away from oxidizing agents. The compound may be sensitive to air and moisture.[8] It is advisable to store it under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a highly functionalized organic molecule with significant potential in both materials science and medicinal chemistry. Its unique structural features, particularly the bulky 9,9-di-p-tolylfluorene core, make it an attractive building block for the development of advanced OLED materials with improved performance and stability. Furthermore, the presence of the boronic acid moiety opens up avenues for its exploration in drug discovery programs. As research in these fields continues to advance, the demand for well-characterized and versatile building blocks like this compound is expected to grow.

References

- Charton, M., Motoc, I., & Austel, V. (1983). Steric Effects in Drug Design. Semantic Scholar.

- Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl)

- Abid, S., Hassine, S. B., Richy, N., & Paul-Roth, C. (n.d.). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3.

- (2016). Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED.

- (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.

- (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Liu, C., et al. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- (n.d.).

- (n.d.). Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. PubMed Central.

- (n.d.). Suzuki Coupling.

- (n.d.). Supporting Information for - The Royal Society of Chemistry.

- TCI AMERICA. (n.d.). 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride).

- (n.d.). Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling.

- (2020). Design and discovery of boronic acid drugs. PubMed.

- (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.

- (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central.

- (n.d.). Boric Acid Safety & Hazards. Lab Alley.

- (n.d.). Highly efficient (EQE > 27%)

- (2022).

- (1983). Steric Effects in Drug Design. Semantic Scholar.

- (n.d.). A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED.

- (2025). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.

- (n.d.). How to Store Boric Acid. Lab Alley.

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Steric Effects in Drug Design | Semantic Scholar [semanticscholar.org]

- 8. fishersci.com [fishersci.com]

A Technical Guide to (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: A Keystone Building Block in Advanced Organic Synthesis

Abstract: This document provides an in-depth technical overview of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid, a sophisticated organic building block. We will explore its unique structural characteristics, physicochemical properties, a validated synthesis protocol, and its pivotal role in modern organic chemistry. With a focus on the causality behind experimental design, this guide is intended for researchers, synthetic chemists, and professionals in materials science and drug development who leverage high-performance molecules. We will particularly emphasize its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures for organic electronics and medicinal chemistry.

Introduction: The Convergence of Structural Rigidity and Synthetic Versatility

In the pursuit of novel functional materials and therapeutics, the design of molecular building blocks is of paramount importance. The fluorene scaffold, a rigid, planar, and highly conjugated tricyclic aromatic system, has long been recognized for its exceptional thermal stability and unique photophysical properties. These characteristics make fluorene derivatives indispensable in the development of organic light-emitting diodes (OLEDs), conductive polymers, and other optoelectronic devices[1].

Parallel to the evolution of functional scaffolds, the development of robust synthetic methodologies has revolutionized molecular construction. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between organoboron compounds and organohalides, stands as one of the most powerful tools in a chemist's arsenal[2][3]. At the heart of this reaction lies the boronic acid functional group, which offers a unique combination of stability, low toxicity, and predictable reactivity[3][4].

This compound represents a masterful integration of these two domains. It combines the desirable electronic and structural properties of a fluorene core with the synthetic utility of a boronic acid. The bulky di-p-tolyl groups at the C9 position are a critical design feature; they sterically hinder intermolecular π-π stacking, which enhances solubility and preserves the photoluminescent efficiency of the fluorene core in the solid state. The boronic acid moiety at the C2 position provides a reactive handle for precisely incorporating this functionalized scaffold into larger, more complex systems.

Structural Analysis and Physicochemical Properties

The unique architecture of this compound dictates its function. The tetrahedral geometry at the C9 position, occupied by two p-tolyl groups, disrupts the planarity of adjacent fluorene units in aggregates, a crucial feature for solution-processable materials and for maintaining high quantum yields in thin films.

Chemical Structure:

This compound

A visual representation of the molecule will be generated by the system.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1193104-83-4 | [5] |

| Molecular Formula | C₂₇H₂₃BO₂ | Inferred from Structure |

| Molecular Weight | 389.29 g/mol | Inferred from Formula |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Purity | Typically >98.0% (HPLC) | [5] |

| Solubility | Soluble in organic solvents like THF, Dioxane, Toluene | General Knowledge |

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids is a well-established field. The most common and reliable route to this compound involves a halogen-metal exchange followed by borylation. This multi-step process begins with the synthesis of the brominated precursor, 2-bromo-9,9-di-p-tolyl-9H-fluorene.

Synthetic Workflow

The overall synthetic pathway is a three-stage process:

-

Arylation: Introduction of the p-tolyl groups at the C9 position of 2-bromofluorenone.

-

Reduction/Aromatization: Conversion of the fluorenol intermediate to the final fluorene core.

-

Lithiation-Borylation: Transformation of the aryl bromide into the target boronic acid.

Sources

An In-depth Technical Guide to (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: Properties and Synthetic Strategy

Abstract

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid is a sophisticated organic building block of significant interest to the materials science and drug discovery sectors. Its rigid, bulky fluorene core, functionalized with a reactive boronic acid moiety, makes it a prime candidate for constructing complex molecular architectures via cross-coupling reactions. This guide provides a detailed overview of the known physical properties of this compound, outlines a robust, field-proven synthetic methodology, and discusses its critical applications, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this specialized fluorene derivative.

Introduction: The Architectural Advantage of the 9,9-Diarylfluorene Scaffold

The fluorene moiety is a cornerstone in the design of functional organic materials. Its rigid, planar biphenyl structure provides excellent thermal stability and a high degree of π-conjugation, which are fundamental for efficient charge transport and luminescence. The strategic substitution at the C9 position with two p-tolyl groups serves a dual purpose: it enhances solubility in common organic solvents and, critically, introduces steric hindrance that prevents intermolecular aggregation (π-stacking). This morphological control at the molecular level is paramount for maintaining high photoluminescence quantum yields in the solid state, a common challenge in the design of organic electronics.

The introduction of a boronic acid group at the C2 position transforms the otherwise inert fluorene scaffold into a versatile synthetic intermediate. This functional group is the linchpin for Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for forming carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. This reactivity allows for the precise incorporation of the (9,9-Di-p-tolyl-9H-fluoren-2-yl) unit into polymers, dendrimers, and small molecules, enabling the rational design of materials with tailored optoelectronic properties.

Physicochemical Properties

The precise characterization of a chemical compound is fundamental to its application. The following section details the core physical and chemical properties of this compound.

Structural and General Properties

A summary of the key identification and structural properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1193104-83-4 | [2] |

| Molecular Formula | C₂₇H₂₃BO₂ | [2] |

| Molecular Weight | 390.29 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Purity | Typically >98.0% (by HPLC) | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data (Predicted)

While specific, verified spectra for this compound are not widely published, characterization would rely on standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex, showing distinct signals for the aromatic protons on the fluorene backbone and the p-tolyl groups. The protons ortho and meta to the boronic acid group would likely appear as distinct doublets or multiplets in the downfield region (δ 7.5-8.5 ppm). The tolyl methyl protons would present as a sharp singlet around δ 2.3-2.5 ppm. The hydroxyl protons of the boronic acid are typically broad and may exchange with solvent, appearing over a wide chemical shift range.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would show a large number of signals in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the boron atom (C-B) would have a characteristic chemical shift, often around δ 135-140 ppm, though its observation can sometimes be complicated by quadrupolar relaxation. The quaternary C9 carbon and the methyl carbons of the tolyl groups would also be readily identifiable.

-

¹¹B NMR (Boron Nuclear Magnetic Resonance): This technique is particularly useful for characterizing boronic acids. A single, broad signal is expected in the range of δ 25-35 ppm (relative to BF₃·OEt₂), characteristic of a trigonal planar boronic acid.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight.

Synthesis Protocol: A Self-Validating Approach

Required Precursor: 2-Bromo-9,9-di-p-tolyl-9H-fluorene

The synthesis begins with the preparation of the brominated fluorene scaffold. This precursor is typically synthesized via a Friedel-Crafts-type reaction or by modifying a pre-existing fluorene core.

Generalized Borylation Protocol

The following protocol describes a generalized, yet field-proven, method for the conversion of the bromo-precursor to the target boronic acid.

Detailed Steps:

-

Inert Atmosphere: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with 2-bromo-9,9-di-p-tolyl-9H-fluorene (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material, and the solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.1 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70°C. The formation of the aryllithium intermediate is monitored by TLC or HPLC. The reaction is typically stirred for 1-2 hours at -78°C.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir at this temperature for an additional hour before being allowed to warm slowly to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0°C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure boronic acid.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a highly valuable component in several advanced technology sectors.

Organic Light-Emitting Diodes (OLEDs)

This compound is a premier building block for materials used in OLEDs, particularly for blue light emission, which remains a significant challenge in the field.[5][6]

-

Host Materials: The wide energy gap and high triplet energy of the di-p-tolyl-fluorene core make it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs). It can effectively host blue, green, or red phosphorescent dopants, facilitating efficient energy transfer and preventing exciton quenching.

-

Emissive Materials: Through Suzuki coupling, the (9,9-Di-p-tolyl-9H-fluoren-2-yl) moiety can be incorporated into larger conjugated molecules that act as blue emitters. The bulky tolyl groups help to create an amorphous solid-state morphology, which is beneficial for device lifetime and efficiency.[7]

-

Charge Transport Layers: Derivatives of this boronic acid can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, making them suitable for use in hole-transporting layers (HTLs) or electron-transporting layers (ETLs).

Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry.[8] They are known to form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins. Furthermore, the boronic acid functional group can act as a bioisostere for carboxylic acids and can participate in key interactions with enzyme active sites. The lipophilic and rigid fluorene backbone of this compound provides a scaffold for positioning pharmacophores in a well-defined three-dimensional space, making it an attractive starting point for the synthesis of novel therapeutic agents.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of skin contact, wash with plenty of water.[3][10]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so storage in a desiccator is advisable.

While specific GHS hazard statements for this compound are not universally established, related aryl boronic acids are often classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in materials science and medicinal chemistry. Its carefully designed architecture provides a unique combination of solubility, thermal stability, and electronic properties, while the boronic acid handle unlocks a vast chemical space through reliable cross-coupling chemistry. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in the creation of next-generation technologies and therapeutics.

References

-

AA Blocks. (9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride)).

-

BLDpharm. This compound.

-

TCI Chemicals. 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride).

-

PubChem. (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid - GHS Classification.

-

TCI Deutschland GmbH. 9,9-Di(p-tolyl)fluorene-2-boronic Acid 1193104-83-4.

-

Sigma-Aldrich. SAFETY DATA SHEET - Phenylboronic acid.

-

TCI EUROPE N.V. 9,9-Di(p-tolyl)fluorene-2-boronic Acid 1193104-83-4.

-

Seong-Ho Sigma. [TCI]9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride), 1193104-83-4.

-

ACS Omega. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives.

-

RSC Publishing. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.

-

Alfa Chemical. Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

PubMed Central. Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes.

-

ResearchGate. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.

-

Sigma-Aldrich. 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid.

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid.

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. 333432-28-3|(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 9,9-二甲基芴-2-硼酸 | 333432-28-3 [m.chemicalbook.com]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. boronmolecular.com [boronmolecular.com]

- 7. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid solubility

An In-depth Technical Guide to the Solubility of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid

Authored by: A Senior Application Scientist

Foreword

This compound is a sophisticated organic compound whose utility is intrinsically linked to its behavior in solution. As a critical building block in materials science—particularly for organic light-emitting diodes (OLEDs)—and a versatile reagent in advanced organic synthesis, understanding its solubility is not merely an academic exercise; it is a prerequisite for innovation and process optimization. This guide synthesizes fundamental chemical principles with established experimental methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this fluorene derivative. We will delve into the structural nuances that govern its dissolution, present a robust protocol for empirical solubility determination, and discuss the practical implications for its primary applications.

Physicochemical Profile and Its Influence on Solubility

To comprehend the solubility of this compound, we must first examine its molecular architecture. The structure is dominated by a large, rigid, and highly aromatic 9,9-di-p-tolyl-9H-fluorene core. This substantial hydrocarbon backbone is non-polar and lipophilic, predisposing the molecule to favorable interactions with organic solvents.

Conversely, the boronic acid moiety [-B(OH)₂] is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This functional group is the primary driver for solubility in more polar solvents. The solubility of the entire molecule is therefore a result of the interplay between these two opposing characteristics.

A critical consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[2] This trimerization process significantly alters the molecule's polarity and size, leading to a different solubility profile than the parent acid. Consequently, obtaining reproducible solubility data can be challenging, as the equilibrium between the acid and its anhydride is sensitive to solvent and temperature.[3]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₂₇H₂₃BO₂ | - |

| Molecular Weight | 389.29 g/mol | A higher molecular weight can sometimes correlate with lower solubility. |

| Core Structure | 9,9-di-p-tolyl-9H-fluorene | Large, non-polar, aromatic core. Favors solubility in non-polar and moderately polar organic solvents. |

| Functional Group | Boronic Acid [-B(OH)₂] | Polar group. Enables hydrogen bonding, promoting solubility in polar solvents. Prone to boroxine formation. |

| Physical Form | White to off-white solid/powder. | As a solid, its solubility is dependent on overcoming crystal lattice energy. |

Solubility Profile: A Qualitative and Predictive Overview

While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and data from analogous compounds, such as 9,9-dimethyl-9H-fluoren-2-yl boronic acid, which is noted for its enhanced solubility in common organic solvents.[4] The bulky di-p-tolyl groups further enhance lipophilicity compared to the dimethyl analogue.

The compound is expected to be largely insoluble in water due to its dominant non-polar fluorene core. Its solubility will be most pronounced in polar aprotic organic solvents that can solvate both the aromatic core and the boronic acid group.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone | High to Moderate | These solvents effectively solvate the large aromatic core while also interacting with the polar boronic acid group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Can hydrogen bond with the boronic acid, but may be less effective at solvating the large non-polar backbone. Hot ethanol is reported to be a solvent for the related compound (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.[5] |

| Non-Polar | Toluene, Hexanes, Methylcyclohexane | Low to Very Low | While compatible with the fluorene core, these solvents cannot effectively solvate the polar boronic acid group. Phenylboronic acid shows very low solubility in hydrocarbons.[6] |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule dominates, preventing dissolution in water. |

Standard Operating Procedure: Experimental Solubility Determination

To overcome the lack of public data, direct experimental measurement is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids, as it can mitigate some of the challenges associated with their thermal instability.[2][3] This method involves observing the temperature at which a known composition of solute and solvent becomes a single clear phase upon controlled heating.

Experimental Protocol: Dynamic Method

Objective: To determine the equilibrium temperature at which a known mole fraction of this compound fully dissolves in a specific solvent.

Materials:

-

This compound

-

High-purity solvent of choice

-

Jacketed glass vessel with magnetic stirrer

-

Precision balance (accuracy ±0.1 mg)

-

Programmable circulating bath for temperature control

-

Calibrated temperature probe

-

Turbidity or luminance probe to detect light transmission

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel. This creates a biphasic sample of a precisely known composition (mole fraction).[2]

-

Heating and Stirring: Place the vessel in the heating system. Begin vigorous stirring to ensure the sample remains homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain near-equilibrium conditions.[1][2]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. This is best achieved with a luminance probe that measures the intensity of a light beam passing through the solution.[3][6]

-

Equilibrium Point Determination: The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a perfectly clear, single-phase solution. This is marked by a sharp and distinct increase in the measured light intensity.[1] Record this temperature.

-

Data Collection: Repeat steps 1-4 for a range of different compositions (mole fractions) to construct a full solubility curve (mole fraction vs. temperature) for the given solvent.

Workflow Visualization

Caption: Workflow for dynamic solubility determination.

Applications Driven by Solubility

The solubility of this compound is not just a physical property; it is an enabling feature for its most important applications.

-

Organic Electronics (OLEDs): The development of solution-processable OLEDs requires active materials that can be dissolved to form high-quality, uniform thin films. The solubility of fluorene derivatives in common organic solvents is crucial for their use as building blocks in these advanced materials.[4][7] A high degree of solubility allows for the formulation of inks for printing or spin-coating techniques, which are more cost-effective than vacuum deposition methods.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form new carbon-carbon bonds.[8][9] As a key reagent, the boronic acid must have sufficient solubility in the reaction solvent (often ethers like THF or aromatic solvents like toluene, frequently with a co-solvent) to participate effectively in the catalytic cycle.[10][11] Good solubility ensures a homogeneous reaction mixture, leading to more efficient reactions, higher yields, and simpler purification.[4]

Conclusion

This compound possesses a dualistic chemical nature, with a large non-polar core and a small polar functional group. This structure dictates its solubility, making it most soluble in polar aprotic organic solvents and largely insoluble in water. A key consideration for handling this compound is its tendency to form boroxine anhydrides, which can complicate solubility measurements and reaction reproducibility. For precise characterization, the dynamic method of solubility determination is recommended. Ultimately, the compound's favorable solubility in organic media is a critical enabler for its application in both high-performance solution-processed electronic materials and as a versatile reagent in synthetic chemistry.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. nbinno.com [nbinno.com]

- 5. 9,9-二甲基芴-2-硼酸 | 333432-28-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectroscopic Data of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The unique structural and electronic properties of fluorene derivatives have positioned them as crucial building blocks in the development of advanced materials and pharmaceuticals. Among these, (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid stands out as a versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of organic light-emitting diodes (OLEDs) and targeted therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization and for the quality control of its synthesis. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for this compound, offering insights into the relationship between its molecular structure and its spectral features.

Molecular Structure and its Influence on NMR Spectra

The foundational step in interpreting any NMR spectrum is a clear understanding of the molecule's structure. This compound possesses a rigid, planar fluorene core with two p-tolyl groups attached at the C9 position and a boronic acid moiety at the C2 position. This specific arrangement of aromatic rings and functional groups dictates the chemical environment of each proton and carbon atom, leading to a characteristic NMR fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

¹H NMR Spectral Data: A Detailed Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For boronic acids, it is crucial to consider the solvent used for analysis, as the acidic protons of the B(OH)₂ group can exchange with solvent protons, leading to broad signals or their complete disappearance. Furthermore, boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. Using a solvent like DMSO-d₆ or methanol-d₄ can help in obtaining a well-resolved spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | br s | 2H | B(OH)₂ |

| ~7.8 - 7.9 | m | 3H | Aromatic-H (Fluorene) |

| ~7.3 - 7.5 | m | 4H | Aromatic-H (Fluorene) |

| ~7.1 - 7.2 | d | 4H | Aromatic-H (p-tolyl, ortho to C-C) |

| ~6.9 - 7.0 | d | 4H | Aromatic-H (p-tolyl, meta to C-C) |

| ~2.3 | s | 6H | CH₃ (p-tolyl) |

Interpretation of the ¹H NMR Spectrum:

-

Boronic Acid Protons (B(OH)₂): The two hydroxyl protons on the boron atom are expected to appear as a broad singlet in the downfield region (~8.0 - 8.2 ppm). The broadness is due to chemical exchange and the quadrupolar nature of the boron atom. Its integration would correspond to two protons.

-

Fluorene Aromatic Protons: The fluorene core has seven aromatic protons. Due to the substitution at the C2 position, their signals will be spread in the aromatic region. Protons in the vicinity of the electron-withdrawing boronic acid group will be deshielded and appear at a lower field. We can anticipate a complex pattern of multiplets in the range of ~7.3 - 7.9 ppm.

-

p-Tolyl Aromatic Protons: The two p-tolyl groups are chemically equivalent due to free rotation around the C9-C(tolyl) bonds. This results in two sets of signals for the aromatic protons of the tolyl groups. The protons ortho to the fluorene ring will appear as a doublet around ~7.1 - 7.2 ppm, while the protons meta to the fluorene will appear as another doublet at a slightly higher field (~6.9 - 7.0 ppm). Each doublet will integrate to four protons.

-

Methyl Protons (p-tolyl): The two methyl groups on the p-tolyl substituents are also equivalent and will give rise to a sharp singlet at approximately 2.3 ppm, integrating to six protons.

¹³C NMR Spectral Data: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms it is bonded to.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Aromatic C (Fluorene, C-ipso attached to C9) |

| ~140 - 145 | Aromatic C (p-tolyl, C-ipso attached to C9) & (Fluorene, C-ipso attached to other rings) |

| ~135 - 140 | Aromatic C (p-tolyl, C-ipso attached to CH₃) |

| ~130 - 135 | Aromatic C-B |

| ~125 - 130 | Aromatic CH (p-tolyl) |

| ~120 - 125 | Aromatic CH (Fluorene) |

| ~65 | C9 (Spiro carbon) |

| ~21 | CH₃ (p-tolyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The spectrum will be dominated by signals in the aromatic region (120-155 ppm). The quaternary carbons (C-ipso) will generally have lower intensities compared to the protonated carbons. The carbon atom directly attached to the boron (C-B) is expected to be in the range of 130-135 ppm, and its signal may be broadened due to the quadrupolar relaxation of the boron nucleus.

-

Spiro Carbon (C9): The sp³-hybridized carbon at the 9-position, bonded to the two tolyl groups and the fluorene core, is expected to have a characteristic chemical shift around 65 ppm.

-

Methyl Carbon: The carbon of the methyl groups on the p-tolyl rings will appear as a sharp signal in the upfield region, typically around 21 ppm.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR data for boronic acids requires careful consideration of the experimental parameters. The following is a generalized protocol that can be adapted for this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for acquiring NMR data of boronic acids.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ or Methanol-d₄ are often preferred for boronic acids. DMSO-d₆ is a good solvent for many organic compounds and its residual water peak does not significantly interfere with the aromatic region. Methanol-d₄ can help in sharpening the B(OH)₂ signal through rapid exchange with the solvent's hydroxyl proton. The choice of solvent can impact the chemical shifts, so it is crucial to report it.

-

Number of Scans: A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its longer relaxation times compared to ¹H.

-

Relaxation Delay (d1): A sufficient relaxation delay is important to allow the nuclei to return to their equilibrium state before the next pulse, ensuring accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.

Conclusion and Future Outlook

The NMR spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for unambiguous confirmation of its identity and purity. While experimental data is not widely published, the predicted spectra, based on sound chemical principles and analogous structures, offer a robust guide for researchers working with this compound. As the applications of fluorene-based boronic acids continue to expand, the availability and thorough understanding of their analytical data will become increasingly critical for the advancement of materials science and medicinal chemistry.

References

- While direct NMR data for the title compound was not found in the initial search, general information on the NMR of boronic acids and related fluorene compounds can be found in various organic chemistry journals and databases.

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid FT-IR spectrum

An In-Depth Technical Guide to the FT-IR Spectrum of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid

Introduction

This compound is a complex organic molecule of significant interest in the fields of materials science and drug development, particularly as a building block for organic light-emitting diodes (OLEDs) and in Suzuki-Miyaura cross-coupling reactions.[1][2] Given its intricate structure, comprising a fluorene core, pendant p-tolyl groups, and a reactive boronic acid moiety, unambiguous structural verification and quality control are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3]

This guide provides a detailed analysis of the FT-IR spectrum of this compound. Moving beyond a simple peak-list, we will explore the causal relationships between the molecule's structural components and their corresponding vibrational signatures. The methodologies described are designed to be self-validating, ensuring researchers and quality control professionals can confidently acquire and interpret spectra to confirm the identity and integrity of this critical compound.

Molecular Structure and Expected Vibrational Modes

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds.[3] Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching and bending) that act as a molecular fingerprint. The structure of this compound can be deconstructed into four key regions, each contributing distinct features to the overall spectrum.

-

The Boronic Acid Group (-B(OH)₂): This is the most polar and reactive part of the molecule. Its hydroxyl groups readily form intermolecular hydrogen bonds, which significantly influences their vibrational frequencies. The key modes are the O-H stretching, B-O stretching, and O-H bending.

-

The Fluorene Core: This rigid, tricyclic aromatic system provides the molecule's backbone. Its vibrations are dominated by aromatic C-H stretching and C=C in-ring stretching, as well as a complex pattern of C-H out-of-plane bending in the fingerprint region.

-

The p-Tolyl Groups: These two groups, attached at the C9 position, introduce both aromatic and aliphatic features. We expect to see aromatic C=C and C-H stretching modes, similar to the fluorene core, but also aliphatic C-H stretching and bending from the methyl (-CH₃) substituents.

-

The Aryl-Boron Bond (C-B): The stretching vibration of the carbon-boron bond provides direct evidence of the boronic acid's attachment to the fluorene ring.

Interpreting the FT-IR Spectrum: A Band-by-Band Analysis

The FT-IR spectrum of this compound is a superposition of the vibrational modes from all its constituent parts. The following table summarizes the expected absorption bands, their origins, and their characteristic appearances.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Expert Insights |

| 3500 - 3200 | O-H Stretch | Boronic Acid, -B(OH)₂ | Strong, Broad | This broad absorption is the hallmark of hydrogen-bonded hydroxyl groups.[4][5] Its presence is a primary confirmation of the boronic acid functionality. A sharp peak in this region might indicate the presence of free, non-hydrogen-bonded O-H groups, which is less common in the solid state. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Fluorene, Tolyl) | Medium to Weak | These absorptions occur at a higher frequency than their aliphatic counterparts and confirm the presence of aromatic rings.[6][7] |

| 2960 - 2850 | C-H Stretch (sp³) | Methyl group (-CH₃) of Tolyl | Medium to Weak | These peaks confirm the aliphatic nature of the methyl groups on the tolyl substituents.[7][8] Their intensity will be proportional to the number of these groups. |

| 1610, 1580, 1500 | C=C In-Ring Stretch | Aromatic (Fluorene, Tolyl) | Medium to Weak | Aromatic rings exhibit several in-ring C=C stretching vibrations.[4] The presence of multiple sharp peaks in this region is highly characteristic of the extensive aromatic system. |

| ~1450 | C-H Asymmetric Bend | Methyl group (-CH₃) of Tolyl | Medium | This bending vibration is characteristic of the methyl groups. |

| ~1375 | C-H Symmetric Bend | Methyl group (-CH₃) of Tolyl | Medium to Weak | A second bending mode for the methyl groups, often referred to as the "umbrella" mode. |

| 1350 - 1310 | B-O Asymmetric Stretch | Boronic Acid, -B(OH)₂ | Strong | This is a key diagnostic peak for the boronic acid group. Its high intensity is due to the large change in dipole moment during the B-O bond vibration.[9] |

| ~830 | C-H Out-of-Plane Bend | p-disubstituted Tolyl | Strong | This strong absorption is highly diagnostic for the 1,4-disubstitution (para) pattern on the tolyl rings.[10] Its presence confirms the specific isomer of the tolyl groups. |

| 770 - 730 | C-H Out-of-Plane Bend | Aromatic (Fluorene) | Strong | This absorption arises from the C-H bonds on the substituted fluorene core. The exact position can give clues about the overall substitution pattern on the fluorene ring system. |

Note on Potential Impurities: A common impurity in boronic acids is the corresponding boroxine anhydride, formed by the dehydration and trimerization of three boronic acid molecules. In the FT-IR spectrum, this would be indicated by the significant reduction or complete disappearance of the broad O-H stretch (3500-3200 cm⁻¹) and the appearance of new, strong B-O-B stretching bands.[11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its simplicity, speed, and lack of sample preparation.[12][13]

Step-by-Step ATR-FTIR Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its internal diagnostic checks.

-

Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.[14][15]

-

-

Background Spectrum Acquisition:

-

With the ATR accessory empty and the crystal clean, initiate a background scan.

-

Causality: The background spectrum measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's own optical characteristics. This spectrum is stored and later ratioed against the sample spectrum to produce a clean spectrum of only the sample itself.[13] This is the most critical step for ensuring data integrity.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.[15]

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum.[12] Insufficient contact will result in a weak, noisy spectrum with poor peak definition.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After the scan, clean the sample from the ATR crystal using the same procedure as in Step 1.

-

The instrument software will automatically ratio the sample scan against the background scan.

-

If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the correlation between the molecule's distinct functional groups—the hydrogen-bonding boronic acid, the extensive aromatic systems of the fluorene and tolyl moieties, and the aliphatic methyl groups—a detailed and predictive interpretation of the spectrum is possible. The broad O-H stretch, the strong B-O absorption, and the characteristic aromatic C-H bending bands collectively provide a unique spectral fingerprint. Adherence to the validated ATR-FTIR protocol ensures the generation of reproducible, high-fidelity data, empowering researchers to confidently verify the identity and purity of this valuable compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Ryder, M. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Nascimento, G. S., et al. (2018). Vibrational Properties of Bulk Boric Acid 2A and 3T Polymorphs and Their Two-Dimensional Layers: Measurements and Density Functional Theory Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Ryder, M. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of fluorene (a) and its reaction products with d-MnO 2.... Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR main stretching absorption bands (cm −1 ) of CB and its metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve.... Retrieved from [Link]

-

Thrasher, C. A., & Fortenberry, R. C. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. PubMed. Retrieved from [Link]

-

Mary, Y. S., et al. (2012). The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of fluorene derivatives 1–3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorene derivatives 187 and 188. Retrieved from [Link]

-

Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

NIST. (2018). Fluorene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve.... Retrieved from [Link]

-

PubChem. (2025). (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid. Retrieved from [Link]

-

Unknown. (n.d.). IR – spectroscopy part I. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of fluorene single crystal. Retrieved from [Link]

-

ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). This compound. Retrieved from [Link]

-

Sytniczuk, A., et al. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Retrieved from [Link]

-

Barth, R. F., et al. (1994). Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. PubMed. Retrieved from [Link]

-

Theato, P. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). How to distinguish stretching and bending bonds in FTIR spectrum?. Retrieved from [Link]

-

Frade, R. F. M., & de Fatima, A. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

Wang, X., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Institutes of Health. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Cozzolino, R., et al. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

Mass Spectrometric Analysis of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: An In-depth Technical Guide

Introduction

(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid is a complex organic molecule that plays a significant role in the development of advanced materials, particularly in the field of organic electronics. Its unique structure, featuring a rigid fluorene core functionalized with bulky tolyl groups and a reactive boronic acid moiety, imparts desirable photophysical and electronic properties. As with any high-performance organic material, precise and reliable analytical techniques are paramount for its characterization, ensuring purity, and understanding its behavior in various applications. Mass spectrometry is an indispensable tool in this regard, providing unequivocal determination of its molecular weight and invaluable insights into its structural integrity.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and underlying principles for the characterization of this and similar complex aromatic boronic acids. We will delve into the nuances of two primary ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offering field-proven insights into experimental design and data interpretation.

Physicochemical Properties of this compound